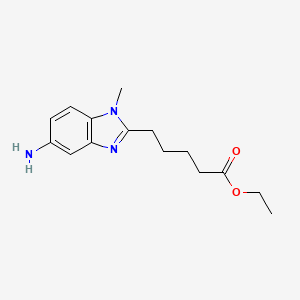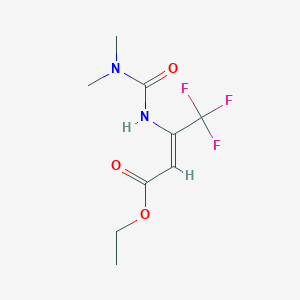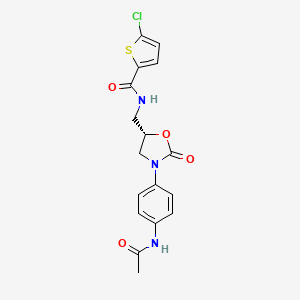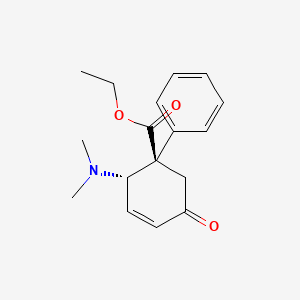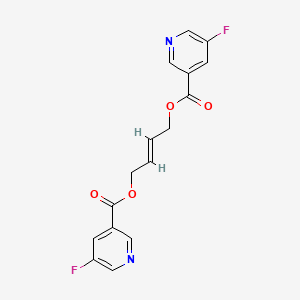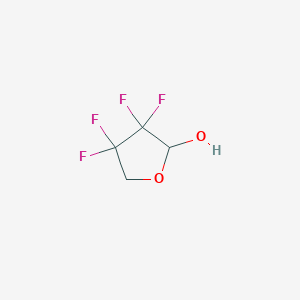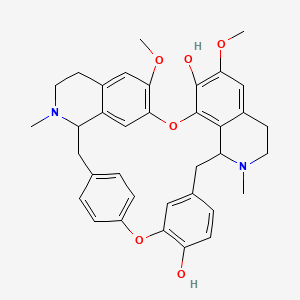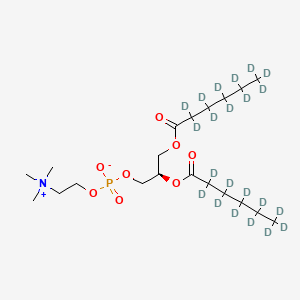
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a synthetic phospholipid containing deuterated fatty acids. It is a zwitterionic glycerophospholipid, which means it has both positive and negative charges. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is synthesized by esterifying glycerol with hexanoic acid at the sn-1 and sn-2 positions. The deuterium atoms are introduced by using deuterated hexanoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products .
作用机制
The mechanism of action of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also act as a ligand for specific receptors, such as nicotinic acetylcholine receptors, mediating various cellular responses .
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A longer-chain phospholipid used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with longer fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phospholipid with unsaturated fatty acid chains .
Uniqueness
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is unique due to its deuterated fatty acids, which make it particularly useful in nuclear magnetic resonance (NMR) studies. The shorter chain length also provides distinct properties compared to longer-chain phospholipids, making it valuable for specific research applications .
属性
分子式 |
C20H40NO8P |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI 键 |
DVZARZBAWHITHR-BGBVYDDGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


